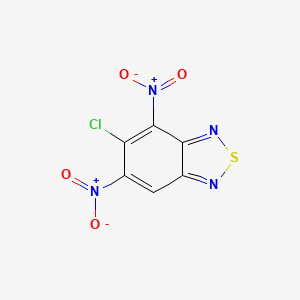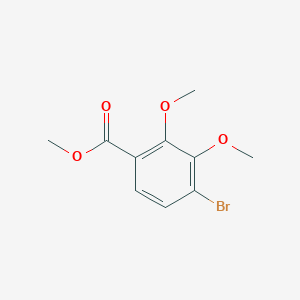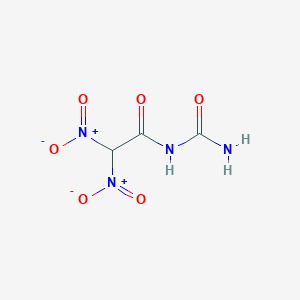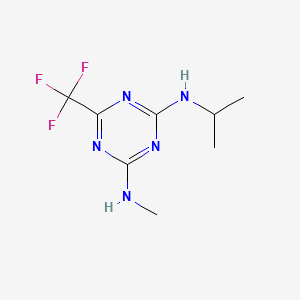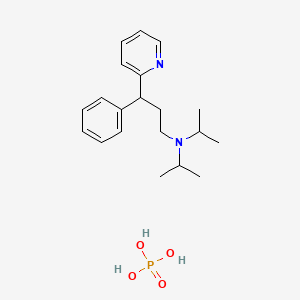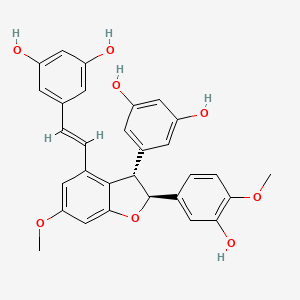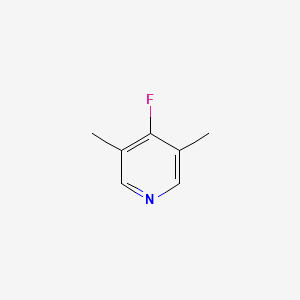
Phenyramidol Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyramidol Glucuronide is a metabolite of Phenyramidol, a pharmaceutical drug known for its analgesic and muscle-relaxant properties. Phenyramidol works by blocking interneurons in the brain stem and spinal cord, and it is eliminated in the liver through glucuronidation . The glucuronide form of Phenyramidol is excreted through the kidneys .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyramidol Glucuronide involves the glucuronidation of Phenyramidol. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at physiological pH and temperature .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UGT enzymes and optimized reaction conditions to ensure high yield and purity. The product is then purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Phenyramidol Glucuronide primarily undergoes hydrolysis and conjugation reactions. It can be hydrolyzed back to Phenyramidol and glucuronic acid under acidic or enzymatic conditions .
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.
Conjugation: UDPGA and UGT enzymes in a buffered aqueous solution.
Major Products
Hydrolysis: Phenyramidol and glucuronic acid.
Conjugation: This compound.
Aplicaciones Científicas De Investigación
Phenyramidol Glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of Phenyramidol in the body.
Toxicology: Investigating the potential nephrotoxic effects of Phenyramidol and its metabolites.
Drug Development: Exploring the role of glucuronidation in drug metabolism and the development of new pharmaceuticals.
Mecanismo De Acción
Phenyramidol Glucuronide itself does not have a direct pharmacological effect. Instead, it serves as a metabolite that facilitates the excretion of Phenyramidol. The parent compound, Phenyramidol, exerts its effects by blocking interneurons in the brain stem and spinal cord, thereby providing analgesic and muscle-relaxant properties .
Comparación Con Compuestos Similares
Phenyramidol Glucuronide can be compared to other glucuronide metabolites such as:
Morphine-6-glucuronide: A pharmacologically active metabolite of morphine with analgesic properties.
Paracetamol Glucuronide: A major metabolite of paracetamol, aiding in its excretion.
This compound is unique in its specific application to Phenyramidol metabolism and its role in facilitating the excretion of this muscle relaxant and analgesic .
Propiedades
Fórmula molecular |
C19H22N2O7 |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-phenyl-2-(pyridin-2-ylamino)ethoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C19H22N2O7/c22-14-15(23)17(18(25)26)28-19(16(14)24)27-12(11-6-2-1-3-7-11)10-21-13-8-4-5-9-20-13/h1-9,12,14-17,19,22-24H,10H2,(H,20,21)(H,25,26)/t12?,14-,15-,16+,17-,19+/m0/s1 |
Clave InChI |
MCRHUVXLYYFQQH-LMQNMRCQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)C(CNC2=CC=CC=N2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13421221.png)
![(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester](/img/structure/B13421227.png)
